N-(2-{[(3S)-3-hydroxy-4-methylpentanoyl]sulfanyl}ethyl)acetamide
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Overview
Description
N-(2-{[(3S)-3-hydroxy-4-methylpentanoyl]sulfanyl}ethyl)acetamide is an organic compound characterized by its unique structure, which includes a hydroxy group, a sulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3S)-3-hydroxy-4-methylpentanoyl]sulfanyl}ethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methylpentanoic acid and 2-mercaptoethylamine.
Formation of Intermediate: The 3-hydroxy-4-methylpentanoic acid is first converted to its corresponding acyl chloride using thionyl chloride under anhydrous conditions.
Thioester Formation: The acyl chloride is then reacted with 2-mercaptoethylamine in the presence of a base such as triethylamine to form the thioester intermediate.
Acetylation: Finally, the thioester intermediate is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(3S)-3-hydroxy-4-methylpentanoyl]sulfanyl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, tosylates, under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[(3S)-3-hydroxy-4-methylpentanoyl]sulfanyl}ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-{[(3S)-3-hydroxy-4-methylpentanoyl]sulfanyl}ethyl)acetamide exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes and receptors that interact with the hydroxy, sulfanyl, and acetamide groups.
Pathways Involved: Modulation of biochemical pathways related to inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[(3S)-3-hydroxy-4-methylpentanoyl]sulfanyl}ethyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(2-{[(3S)-3-hydroxy-4-methylpentanoyl]sulfanyl}ethyl)butyramide: Contains a butyramide group, offering different chemical properties.
Uniqueness
N-(2-{[(3S)-3-hydroxy-4-methylpentanoyl]sulfanyl}ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
2252249-69-5 |
---|---|
Molecular Formula |
C10H19NO3S |
Molecular Weight |
233.3 |
Purity |
95 |
Origin of Product |
United States |
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